2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazol-4-amine
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Overview
Description
2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazol-4-amine is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties
Preparation Methods
The synthesis of 2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazol-4-amine typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial production methods often involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity of the final product. The scalability of these methods makes them suitable for industrial applications.
Chemical Reactions Analysis
2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazol-4-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of reduced imidazole derivatives.
These reactions are often carried out under controlled conditions to ensure the desired product formation. The major products formed from these reactions include various substituted imidazoles, which have significant applications in pharmaceuticals and materials science .
Scientific Research Applications
2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazol-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazol-4-amine exerts its effects involves interactions with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its antimicrobial and anti-inflammatory effects . The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action, particularly in catalytic applications .
Comparison with Similar Compounds
When compared to other similar compounds, 2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazol-4-amine stands out due to its unique structural features and reactivity. Similar compounds include:
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Known for its use as an n-type dopant in organic electronics.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline: Used in the production of organic thin-film transistors.
2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate: Utilized in various synthetic applications due to its azido functionality.
The distinct hydrazono group in this compound imparts unique reactivity, making it particularly valuable in specific chemical and biological applications.
Properties
Molecular Formula |
C5H11N5 |
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Molecular Weight |
141.18 g/mol |
IUPAC Name |
(2E)-2-hydrazinylidene-1,3-dimethylimidazol-4-amine |
InChI |
InChI=1S/C5H11N5/c1-9-3-4(6)10(2)5(9)8-7/h3H,6-7H2,1-2H3/b8-5+ |
InChI Key |
YEHCCFGYOOUNTN-VMPITWQZSA-N |
Isomeric SMILES |
CN\1C=C(N(/C1=N/N)C)N |
Canonical SMILES |
CN1C=C(N(C1=NN)C)N |
Origin of Product |
United States |
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